molecular formula C28H32N2O B4994080 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide

Cat. No. B4994080
M. Wt: 412.6 g/mol
InChI Key: DALKRTJBJIKPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide, also known as compound X, is a chemical compound that has been extensively studied for its potential use in pharmaceutical research. It has shown promise in various scientific applications, including as an analgesic, anti-inflammatory, and anxiolytic agent.

Mechanism of Action

The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X is not fully understood. However, studies have suggested that it may act on the opioid and serotonin receptors in the brain, which are involved in pain perception and mood regulation, respectively. Furthermore, it may also act on the GABA receptors, which are involved in anxiety regulation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to increase the levels of anti-inflammatory cytokines, which help to reduce inflammation. Furthermore, it has been shown to increase the levels of endogenous opioids, which are involved in pain regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X in lab experiments is that it has shown promise in various scientific applications, including as an analgesic, anti-inflammatory, and anxiolytic agent. Additionally, it has been shown to have relatively low toxicity levels in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X. One direction is to further investigate its mechanism of action, which may help to identify new targets for drug development. Additionally, further studies are needed to determine its efficacy and safety in human models. Furthermore, it may be useful to investigate its potential use in combination with other drugs, which may enhance its effects. Finally, research could also focus on developing new analogs of this compound X with improved pharmacological properties.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the reaction of 4-benzylpiperidine with 2-ethylbenzoic acid, followed by the formation of a benzamide derivative. The final product is obtained through the reaction of the benzamide derivative with formaldehyde.

Scientific Research Applications

Compound X has been studied for its potential use in various scientific applications. It has shown promise as an analgesic, with studies indicating that it can reduce pain perception in animal models. Additionally, it has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide X has been studied as an anxiolytic agent, with research suggesting that it can reduce anxiety-like behavior in animal models.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-2-25-10-6-7-11-27(25)29-28(31)26-14-12-24(13-15-26)21-30-18-16-23(17-19-30)20-22-8-4-3-5-9-22/h3-15,23H,2,16-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKRTJBJIKPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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